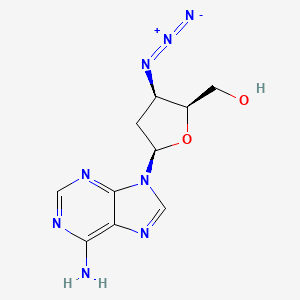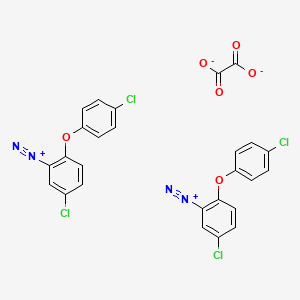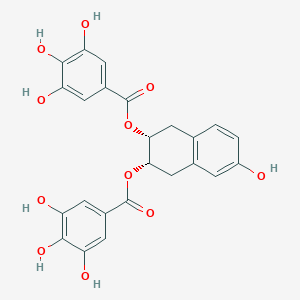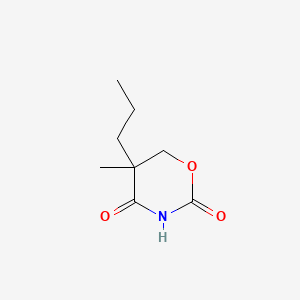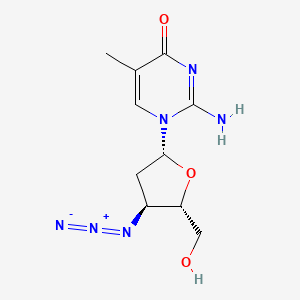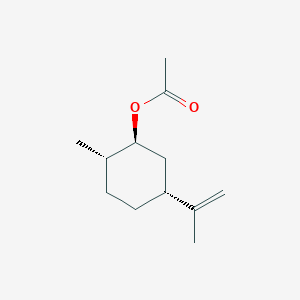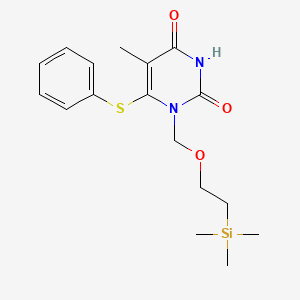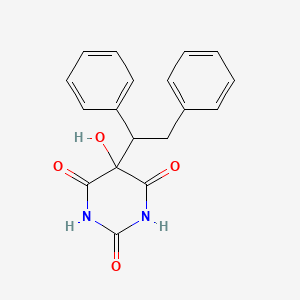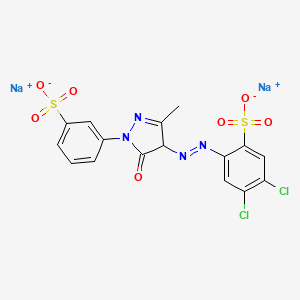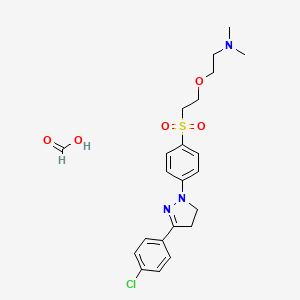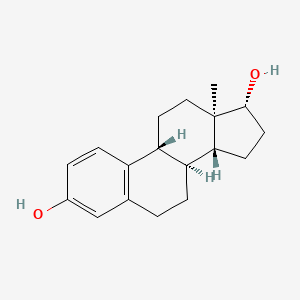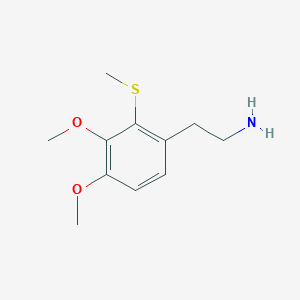
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- typically involves the reaction of phenothiazine with propanamine under specific conditions. The process may include steps such as:
N-Alkylation: Phenothiazine is reacted with propanamine in the presence of a base to form the N-alkylated product.
Methylation: The N-alkylated product is further methylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including halogenation and nitration, can be performed using appropriate reagents like halogens or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of redox properties and photophysical behavior.
Biology:
- Investigated for its potential as a photoredox catalyst in biological systems.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antipsychotic agent.
- Investigated for its role in photodynamic therapy.
Industry:
- Utilized in the development of optoelectronic materials.
- Applied in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a redox catalyst, facilitating electron transfer reactions. It may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-
- 10H-Phenothiazine-10-propanamine, 4-chloro-N,N-dimethyl-
Comparison:
- 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)- has unique redox properties and photophysical behavior compared to its analogs.
- The presence of the beta-trimethyl group enhances its stability and reactivity in certain reactions.
- Its specific stereochemistry (betaR) may result in different biological activities and interactions compared to other phenothiazine derivatives.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (betaR)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
47138-20-5 |
|---|---|
Molekularformel |
C18H22N2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(2S)-N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
ZZHLYYDVIOPZBE-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


